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Compound of Interest

Compound Name: 2-Amino-2-(pyridin-3-yl)acetonitrile

Cat. No.: B148195 Get Quote

IUPAC Name: 2-Amino-2-(pyridin-3-yl)acetonitrile

CAS Number: 131988-63-1

This technical guide provides a comprehensive overview of 2-amino-2-(pyridin-3-
yl)acetonitrile, a pivotal intermediate in the synthesis of pharmacologically active compounds.

The document details its chemical and physical properties, established synthetic protocols, and

its role in the development of therapeutic agents targeting muscarinic acetylcholine receptors.

Physicochemical and Spectroscopic Data
2-Amino-2-(pyridin-3-yl)acetonitrile is a heterocyclic compound featuring a pyridine ring, an

amino group, and a nitrile group attached to a central chiral carbon. Its properties, along with

those of its common salt forms, are summarized below.

Table 1: Physicochemical Properties
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Property Value Source

IUPAC Name
2-amino-2-(pyridin-3-

yl)acetonitrile
[1]

CAS Number 131988-63-1 [2]

Molecular Formula C₇H₇N₃ [3]

Molecular Weight 133.15 g/mol [3]

InChI Key
SGCPBVKKDRXBIB-

UHFFFAOYSA-N
[4]

Form
Orange Oil (as reported for

one synthesis)
[4]

logP (Calculated) 0.60 [4]

Topological Polar Surface Area 62.7 Å² [1]

Hydrogen Bond Donors 1 [4]

Hydrogen Bond Acceptors 3 [4]

Rotatable Bonds 1 [4]

Table 2: Spectroscopic Data
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Spectrum Data Source

¹H NMR (400 MHz, D₂O, for

dihydrochloride salt)

δ 8.5–9.0 ppm (m, pyridine

protons), δ 3.2–3.5 ppm (br s,

amino protons)

[5]

¹H NMR (CDCl₃, for free base)

δ 8.80 (d, J = 2.3 Hz, 1H), 8.64

(dd, J = 4.8, 1.6 Hz, 1H), 7.89

(dt, J = 7.9, 2.0 Hz, 1H), 7.42

(dd, J = 7.9, 4.8 Hz, 1H), 4.89

(s, 1H), 2.10 (br s, 2H)

[4]

¹³C NMR (75 MHz, CDCl₃, for

free base)

δ 149.70, 147.10, 135.58,

133.08, 124.50, 118.81, 61.05
[6]

IR (KBr, for dihydrochloride

salt)

3300–3500 cm⁻¹ (N-H stretch,

broad), 2240 cm⁻¹ (C≡N

stretch, strong)

[5]

Synthesis and Experimental Protocols
The synthesis of 2-amino-2-(pyridin-3-yl)acetonitrile is most commonly achieved via a

modified Strecker reaction. Other notable methods include reductive amination and adaptations

of the Morita-Baylis-Hillman reaction.

The Strecker synthesis is a versatile method for producing α-aminonitriles from an aldehyde,

ammonia, and a cyanide source.[7][8] A frequently cited protocol for the target compound

involves the use of trimethylsilyl cyanide (TMSCN).[4]

Experimental Protocol: Modified Strecker Reaction

Reagents: 3-Pyridinecarboxaldehyde, Trimethylsilyl cyanide (TMSCN), Ammonium chloride

(NH₄Cl), Ammonia (aqueous solution, e.g., 28%).

Step 1: Imine Formation and Cyanation:

To a solution of 3-pyridinecarboxaldehyde in a suitable solvent (e.g., methanol), add an

aqueous solution of ammonia and ammonium chloride.
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Stir the mixture at room temperature to facilitate the formation of the corresponding imine

in situ.

Cool the reaction mixture to 0 °C.

Slowly add trimethylsilyl cyanide (TMSCN) to the mixture.

Allow the reaction to warm to room temperature and stir for several hours (e.g., 12-24 h)

until completion, monitored by TLC or HPLC.

Step 2: Work-up and Purification:

Quench the reaction by adding water.

Extract the aqueous layer with an organic solvent such as ethyl acetate or

dichloromethane.

Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and

concentrate under reduced pressure.

Purify the resulting crude product (often an orange oil) by column chromatography on

silica gel to yield pure 2-amino-2-(pyridin-3-yl)acetonitrile. A reported yield for this

method is 44%.[4]

This two-step approach involves the formation of an imine, which is then reduced to the desired

primary amine.[5]

Experimental Protocol: Reductive Amination

Reagents: 3-Pyridinecarboxaldehyde, an ammonia source (e.g., ammonium acetate), a

reducing agent (e.g., sodium cyanoborohydride, NaBH₃CN), an appropriate solvent system.

Step 1: Imine Formation:

Dissolve 3-pyridinecarboxaldehyde and ammonium acetate in a solvent like methanol.

Stir the mixture at a controlled temperature (e.g., 0-5 °C) for a period (e.g., 6 hours) to

form the imine intermediate.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 10 Tech Support

https://www.benchchem.com/product/b148195?utm_src=pdf-body
https://www.benchchem.com/product/b148195
https://www.vulcanchem.com/product/vc6292234
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b148195?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Step 2: Reduction:

Add sodium cyanoborohydride portion-wise to the reaction mixture, maintaining the

temperature.

Allow the reaction to proceed at room temperature for an extended period (e.g., 12 hours).

Step 3: Work-up and Purification:

Acidify the mixture with HCl to quench the reaction and protonate the amine.

Remove the solvent under reduced pressure.

Purify the product, potentially through recrystallization if the hydrochloride salt is desired.

The MBH reaction typically couples an aldehyde with an activated alkene.[9][10] An adaptation

can be envisioned where the resulting hydroxyl group is replaced by an amino group.[5]

Conceptual Protocol: Aza-Morita-Baylis-Hillman Adaptation

Reagents: 3-Pyridinecarboxaldehyde, Acrylonitrile, a nucleophilic catalyst (e.g., DABCO), an

ammonia source.

Step 1: Aza-MBH Reaction:

React 3-pyridinecarboxaldehyde with an ammonia source to form an imine in situ.

In the presence of DABCO, react the imine with acrylonitrile at room temperature. The

reaction may require 24-48 hours.

Step 2: Conversion to Nitrile (Hypothetical):

The resulting α-methylene-β-aminonitrile precursor would require subsequent chemical

transformations to yield the final product. This route is less direct and not as well-

documented for this specific compound.

Application in Drug Development
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2-Amino-2-(pyridin-3-yl)acetonitrile serves as a crucial building block for synthesizing

advanced molecules with therapeutic potential, most notably Xanomeline and FP-TZTP.

Xanomeline is a muscarinic acetylcholine receptor agonist with selectivity for M₁ and M₄

subtypes, investigated for treating Alzheimer's disease and schizophrenia.[11][12] The

synthesis pathway highlights the utility of 2-amino-2-(pyridin-3-yl)acetonitrile.

Experimental Workflow: Synthesis of Xanomeline

The synthesis of Xanomeline from 3-pyridinecarboxaldehyde involves several key steps, with

the formation of 2-amino-2-(pyridin-3-yl)acetonitrile being a critical early stage.[6][11]
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Caption: Synthetic workflow for Xanomeline production.
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This compound is an M₂ selective muscarinic agonist used as a radioligand for Positron

Emission Tomography (PET) studies, particularly in Alzheimer's disease research.[13][14] The

synthesis also relies on 2-amino-2-(pyridin-3-yl)acetonitrile as a key precursor.

Signaling Pathway Context
While 2-amino-2-(pyridin-3-yl)acetonitrile is a synthetic intermediate and not biologically

active itself, its derivatives like Xanomeline function as agonists at muscarinic acetylcholine

receptors (mAChRs). These are G-protein coupled receptors (GPCRs) that mediate the effects

of the neurotransmitter acetylcholine.

Muscarinic Receptor Agonism

Agonists like Xanomeline bind to and activate mAChRs. For M₁ receptors, this typically

involves coupling to the Gq family of G-proteins. This activation initiates a signaling cascade

that leads to various cellular responses, which is the basis of its therapeutic potential in

neurological disorders.
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 Activates Phospholipase C
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Caption: Gq-coupled muscarinic receptor signaling pathway.

Conclusion
2-Amino-2-(pyridin-3-yl)acetonitrile is a compound of significant interest to researchers in

medicinal chemistry and drug development. Its value lies not in its own biological activity, but in

its utility as a versatile and essential precursor for complex therapeutic agents. The synthetic
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routes described herein, particularly the modified Strecker reaction, provide reliable methods

for its preparation, enabling the continued exploration and development of novel treatments for

challenging neurological and psychiatric disorders.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. 2-Amino-2-(pyridin-3-yl)acetonitrile hydrochloride | C7H8ClN3 | CID 70090178 - PubChem
[pubchem.ncbi.nlm.nih.gov]

2. 2-Amino-2-(pyridin-3-yl)acetonitrile | 131988-63-1 [chemicalbook.com]

3. 131988-63-1 CAS MSDS (2-Amino-2-(pyridin-3-yl)acetonitrile) Melting Point Boiling Point
Density CAS Chemical Properties [chemicalbook.com]

4. 2-Amino-2-(pyridin-3-yl)acetonitrile | 131988-63-1 | Benchchem [benchchem.com]

5. 2-Amino-2-(pyridin-3-yl)acetonitrile dihydrochloride (2413867-73-7) for sale
[vulcanchem.com]

6. Novel Xanomeline-Containing Bitopic Ligands of Muscarinic Acetylcholine Receptors:
Design, Synthesis and FRET Investigation - PMC [pmc.ncbi.nlm.nih.gov]

7. masterorganicchemistry.com [masterorganicchemistry.com]

8. masterorganicchemistry.com [masterorganicchemistry.com]

9. Baylis-Hillman Reaction [organic-chemistry.org]

10. Baylis–Hillman reaction - Wikipedia [en.wikipedia.org]

11. newdrugapprovals.org [newdrugapprovals.org]

12. Xanomeline - Wikipedia [en.wikipedia.org]

13. 2-Amino-2-(pyridin-3-yl)acetonitrile CAS#: 131988-63-1 [amp.chemicalbook.com]

14. researchgate.net [researchgate.net]

To cite this document: BenchChem. [An In-depth Technical Guide to 2-Amino-2-(pyridin-3-
yl)acetonitrile]. BenchChem, [2025]. [Online PDF]. Available at:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 10 Tech Support

https://www.benchchem.com/product/b148195?utm_src=pdf-custom-synthesis
https://pubchem.ncbi.nlm.nih.gov/compound/2-Amino-2-_pyridin-3-yl_acetonitrile-hydrochloride
https://pubchem.ncbi.nlm.nih.gov/compound/2-Amino-2-_pyridin-3-yl_acetonitrile-hydrochloride
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB61274695.htm
https://www.chemicalbook.com/ChemicalProductProperty_US_CB61274695.aspx
https://www.chemicalbook.com/ChemicalProductProperty_US_CB61274695.aspx
https://www.benchchem.com/product/b148195
https://www.vulcanchem.com/product/vc6292234
https://www.vulcanchem.com/product/vc6292234
https://pmc.ncbi.nlm.nih.gov/articles/PMC10005175/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10005175/
https://www.masterorganicchemistry.com/reaction-guide/strecker-synthesis/
https://www.masterorganicchemistry.com/2018/11/12/the-strecker-synthesis-of-amino-acids/
https://www.organic-chemistry.org/namedreactions/baylis-hillman-reaction.shtm
https://en.wikipedia.org/wiki/Baylis%E2%80%93Hillman_reaction
https://newdrugapprovals.org/2017/09/26/xanomeline-ly-246708-lumeron-memcor-%D0%BA%D1%81%D0%B0%D0%BD%D0%BE%D0%BC%D0%B5%D0%BB%D0%B8%D0%BD-%D9%83%D8%B3%D8%A7%D9%86%D9%88%D9%85%D9%8A%D9%84%D9%8A%D9%86-%EE%80%82%E8%AF%BA%E7%BE%8E/
https://en.wikipedia.org/wiki/Xanomeline
https://amp.chemicalbook.com/ProductChemicalPropertiesCB61274695_EN.htm
https://www.researchgate.net/publication/23967768_An_improved_radiosynthesis_of_the_muscarinic_M2_radiopharmaceutical_18FFP-TZTP
https://www.benchchem.com/product/b148195#iupac-name-for-2-amino-2-pyridin-3-yl-acetonitrile
https://www.benchchem.com/product/b148195#iupac-name-for-2-amino-2-pyridin-3-yl-acetonitrile
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b148195?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


[https://www.benchchem.com/product/b148195#iupac-name-for-2-amino-2-pyridin-3-yl-
acetonitrile]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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